6,8-二溴-2-羟基喹啉

描述

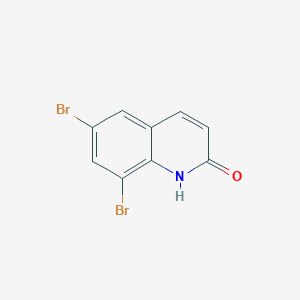

6,8-Dibromo-2-hydroxyquinoline is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities. This compound features two bromine atoms at positions 6 and 8 and a hydroxyl group at position 2 on the quinoline ring. The presence of these substituents imparts unique chemical and biological properties to the molecule, making it a subject of interest in various fields of research.

科学研究应用

Chemical Applications

1. Building Block for Synthesis

- DBHQ serves as a crucial building block in organic synthesis. Its structure allows it to be utilized in the creation of more complex molecules, making it valuable in the development of new chemical entities.

2. Coordination Chemistry

- The compound acts as a ligand in coordination chemistry. Its ability to chelate metal ions is significant for forming stable complexes that can be used in various chemical reactions and applications.

Biological Applications

1. Antimicrobial Properties

- DBHQ exhibits notable antimicrobial activity. Studies have shown that derivatives of 8-hydroxyquinoline can inhibit the growth of various pathogens, making them potential candidates for developing new antimicrobial agents .

2. Anticancer Activity

- Research indicates that DBHQ has significant anticancer properties. It induces apoptosis in cancer cells by disrupting mitochondrial function and increasing reactive oxygen species (ROS) levels. Additionally, it shows promise against multidrug-resistant cancer cells due to structural modifications that enhance selectivity .

3. Neuroprotective Effects

- The compound has been investigated for its neuroprotective properties, particularly as an iron-chelator in the context of neurodegenerative diseases like Alzheimer's. Its ability to cross the blood-brain barrier allows it to target metal ions implicated in amyloid plaque formation .

Medical Applications

1. Therapeutic Potential

- DBHQ is being explored for therapeutic applications beyond cancer treatment, including its potential use in managing neurodegenerative diseases and other conditions where metal ion dysregulation is a factor .

2. Drug Development

- The compound's unique properties make it a candidate for drug development against various diseases due to its low toxicity and high efficacy profile observed in preliminary studies .

Industrial Applications

1. Organic Light-Emitting Diodes (OLEDs)

- In the electronics industry, DBHQ is utilized in the development of organic light-emitting diodes (OLEDs). Its photophysical properties make it suitable as an electron carrier in these devices .

2. Fluorescent Chemosensors

- DBHQ's chelating ability enables its use in developing fluorescent chemosensors for detecting metal ions. These sensors are crucial in environmental monitoring and biological applications where metal ion detection is necessary .

Case Studies

- Anticancer Efficacy Study

- Neuroprotection Research

- Fluorescent Sensing Application

作用机制

Target of Action

6,8-Dibromo-2-hydroxyquinoline (DBHQ) is a derivative of 8-Hydroxyquinolines (8HQs), a family of metal-binding compounds . These compounds have been described as copper and zinc ionophores . The primary targets of DBHQ are likely to be similar, involving interactions with metal ions in the body, particularly copper and zinc .

Mode of Action

The mode of action of DBHQ involves its interaction with these metal ions. This suggests that DBHQ may act as a chelating agent, forming stable complexes with metal ions which can then be transported across cell membranes .

Biochemical Pathways

The biochemical pathways affected by DBHQ are likely related to those involving copper and zinc homeostasis. For instance, in the case of other 8HQs, treatment with copper in the presence of these compounds resulted in copper accumulation in the nuclei . This could potentially affect various biochemical pathways, including those involved in gene expression and DNA repair.

Pharmacokinetics

It’s known that 8hqs can cross the cell membrane , suggesting that DBHQ may also have good cell permeability

Result of Action

The result of DBHQ’s action is likely to be changes in cellular metal ion concentrations, particularly of copper and zinc. This can have various effects at the molecular and cellular level. For example, other 8HQs have been found to cause cytotoxicity when co-treated with Cu (II), resulting in significantly increased intracellular copper and significant cytotoxicity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of DBHQ. For example, the pH of the environment can affect the chelation and ionophore properties of 8HQs . Additionally, the presence of other metal ions could potentially compete with copper and zinc for binding to DBHQ, influencing its efficacy .

生化分析

Biochemical Properties

It is known that 8-hydroxyquinoline derivatives, which include 6,8-Dibromo-2-hydroxyquinoline, have shown potential efficacy through different mechanisms of action such as cell cycle arrest, apoptosis induction, angiogenesis inhibition, and cell metastasis disruption .

Cellular Effects

6,8-Dibromo-2-hydroxyquinoline has been shown to have significant effects on various types of cells. For instance, a novel 8-hydroxyquinoline derivative, 5,7-dibromo-8-(methoxymethoxy)-2-methylquinoline (HQ-11), was found to cause extensive cytoplasmic vacuoles derived from the endoplasmic reticulum (ER) and mitochondria in MCF7 and MDA-MB-231 breast cancer cells .

Molecular Mechanism

The molecular mechanism of 6,8-Dibromo-2-hydroxyquinoline is not yet fully elucidated. Studies on similar compounds suggest that they may exert their effects at the molecular level through various mechanisms. For example, HQ-11 was found to cause ER stress, evidenced by the increase of glucose-regulated protein 78, C/EBP homologous protein, and polyubiquitinated proteins .

Temporal Effects in Laboratory Settings

It is known that 8-hydroxyquinoline derivatives can have significant long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of 6,8-Dibromo-2-hydroxyquinoline at different dosages in animal models have not been extensively studied. It is known that 8-hydroxyquinoline derivatives can have significant effects in animal models .

Metabolic Pathways

It is known that 8-hydroxyquinoline derivatives can interact with various enzymes and cofactors .

Transport and Distribution

It is known that 8-hydroxyquinoline derivatives can interact with various transporters and binding proteins .

Subcellular Localization

It is known that 8-hydroxyquinoline derivatives can be directed to specific compartments or organelles .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 6,8-dibromo-2-hydroxyquinoline typically involves the bromination of 2-hydroxyquinoline. One common method is the reaction of 2-hydroxyquinoline with bromine in an organic solvent such as chloroform. The reaction is carried out under controlled conditions to ensure selective bromination at the 6 and 8 positions .

Industrial Production Methods: Industrial production of 6,8-dibromo-2-hydroxyquinoline follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination reaction is typically followed by purification steps such as recrystallization or chromatography to isolate the desired product .

化学反应分析

Types of Reactions: 6,8-Dibromo-2-hydroxyquinoline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The hydroxyl group can participate in oxidation and reduction reactions, leading to the formation of quinone derivatives.

Complexation Reactions: The compound can form complexes with metal ions due to the presence of the hydroxyl group and nitrogen atom in the quinoline ring.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products:

Substitution Products: Various substituted quinolines depending on the nucleophile used.

Oxidation Products: Quinone derivatives.

Reduction Products: Reduced forms of the quinoline ring.

相似化合物的比较

5,7-Dibromo-8-hydroxyquinoline: Another brominated derivative with similar biological activities.

8-Hydroxyquinoline: The parent compound with a wide range of applications.

5-Chloro-8-hydroxyquinoline: A chlorinated derivative with distinct chemical properties

Uniqueness: 6,8-Dibromo-2-hydroxyquinoline is unique due to the specific positioning of the bromine atoms, which influences its reactivity and biological activity. The presence of bromine atoms at positions 6 and 8 enhances its ability to form complexes with metal ions and increases its potency as an antimicrobial and anticancer agent .

生物活性

6,8-Dibromo-2-hydroxyquinoline is a derivative of 8-hydroxyquinoline, a compound recognized for its diverse biological activities. This article explores the biological activity of 6,8-dibromo-2-hydroxyquinoline, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of 8-Hydroxyquinoline Derivatives

8-Hydroxyquinoline and its derivatives possess a wide range of biological activities, including antimicrobial , anticancer , and antifungal properties. The structural modifications at various positions, including the introduction of halogen atoms (such as bromine), significantly influence their biological efficacy . The presence of halogens can enhance the lipophilicity and reactivity of the compounds, which may improve their interaction with biological targets.

The biological activity of 6,8-dibromo-2-hydroxyquinoline is primarily attributed to its ability to chelate metal ions and inhibit specific enzymes. This chelation can disrupt metal-dependent biological processes, which is particularly relevant in the context of cancer therapy and antimicrobial action. For instance, studies have shown that 8-hydroxyquinoline derivatives can inhibit metalloproteins and enzymes involved in cancer progression .

Anticancer Activity

Research indicates that 6,8-dibromo-2-hydroxyquinoline exhibits significant anticancer activity through various mechanisms:

- Cytotoxicity : In vitro studies demonstrate that 6,8-dibromo-2-hydroxyquinoline can induce apoptosis in cancer cells by disrupting mitochondrial function and increasing reactive oxygen species (ROS) levels .

- Multidrug Resistance (MDR) : Modifications in the structure of 8-hydroxyquinoline derivatives have been shown to enhance their selectivity against multidrug-resistant cancer cells. The introduction of bromine at the 6 and 8 positions may improve the compound's ability to overcome MDR mechanisms .

Case Studies

- Cytotoxicity Assays : In a study involving various cancer cell lines, 6,8-dibromo-2-hydroxyquinoline demonstrated IC50 values comparable to established chemotherapeutics. The compound's selectivity ratio (SR) against MDR cells was significantly higher than that of non-brominated analogs .

- Structure-Activity Relationship (SAR) Studies : A library of compounds derived from 8-hydroxyquinoline was synthesized to evaluate the impact of halogen substitution on cytotoxicity. Results indicated that brominated derivatives exhibited enhanced activity against resistant cell lines compared to their non-brominated counterparts .

Antimicrobial Activity

The antimicrobial potential of 6,8-dibromo-2-hydroxyquinoline has also been investigated:

- Antifungal Activity : Preliminary studies show that this compound exhibits antifungal properties against strains like Candida albicans. The mechanism involves disruption of fungal cell membranes and inhibition of ergosterol biosynthesis .

- Bactericidal Effects : The compound has shown effectiveness against Gram-positive and Gram-negative bacteria, with inhibition zones comparable to standard antibiotics. This suggests potential use in treating bacterial infections resistant to conventional therapies .

Summary Table of Biological Activities

属性

IUPAC Name |

6,8-dibromo-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Br2NO/c10-6-3-5-1-2-8(13)12-9(5)7(11)4-6/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQRPRYSWMJUIQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC2=C(C=C(C=C21)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60694560 | |

| Record name | 6,8-Dibromoquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116632-34-9 | |

| Record name | 6,8-Dibromoquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。